Enhanced Lipophilicity (LogP 2.91) for Improved Membrane Permeability Compared to Non-Ethyl Analogs
2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline exhibits a calculated LogP value of 2.91, which is significantly higher than the unsubstituted analog N-((tetrahydrofuran-2-yl)methyl)aniline, which has a reported LogP range of approximately 1.2–1.8 . This >1 log unit increase in lipophilicity is driven by the addition of the ortho-ethyl group to the aromatic ring, as quantified by computed physicochemical data .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.9129 (calculated) |
| Comparator Or Baseline | N-((tetrahydrofuran-2-yl)methyl)aniline: LogP ~1.2–1.8 (estimated) |
| Quantified Difference | ΔLogP ≈ +1.1 to +1.7 |
| Conditions | Computed using standard in silico prediction methods; experimental LogP values for the comparator are not directly available but are estimated based on structural analogs. |
Why This Matters
Higher LogP correlates with increased membrane permeability, potentially enhancing cellular uptake and bioavailability in biological assays, making this compound a more suitable candidate for cell-based screening compared to less lipophilic analogs.
